molecular formula C19H24N4O2 B6420187 N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide CAS No. 1030096-81-1

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide

Cat. No.: B6420187
CAS No.: 1030096-81-1
M. Wt: 340.4 g/mol
InChI Key: ZYJWKCDURNCCOK-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving suitable starting materials.

    Coupling of Piperidine and Pyrimidine Rings: The piperidine and pyrimidine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.

    Formation of the Final Compound: The final step involves the coupling of the benzylated intermediate with the acetamide moiety, often through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Common industrial methods include:

    Batch Processing: Involves carrying out the reactions in large reactors with controlled conditions.

    Continuous Flow Processing: Involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Biological Research: Used as a tool compound to study biological pathways and molecular interactions.

    Pharmaceutical Development: Investigated as a lead compound for the development of new drugs.

    Chemical Biology: Utilized in chemical biology research to probe cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to receptors and altering their signaling pathways.

    Pathway Modulation: Affecting cellular pathways by modulating the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with a piperidine ring, which may have similar pharmacological properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, which may share similar biological activities.

    Benzylated Compounds: Compounds with a benzyl group, which may exhibit similar chemical reactivity.

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

    Imatinib: A pyrimidine derivative used as a therapeutic agent for leukemia.

    Pyrimidine-2-amine: A simple pyrimidine derivative with potential biological activities.

This compound stands out due to its unique combination of structural features, which may confer distinct pharmacological and chemical properties.

Properties

IUPAC Name

N-benzyl-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-12-18(22-19(21-15)23-10-6-3-7-11-23)25-14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJWKCDURNCCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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